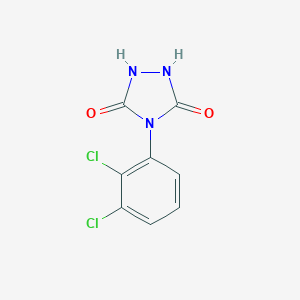
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a chemical compound used in scientific research. It is a tetrahydropyrimidinone derivative that has shown promising results in various studies.
作用機序
The mechanism of action of 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is not fully understood. However, studies suggest that it induces apoptosis in cancer cells by activating the mitochondrial pathway. It may also inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Furthermore, it has been suggested that it inhibits viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
Studies have shown that 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Furthermore, it has been shown to inhibit viral replication, indicating its potential as an antiviral agent.
実験室実験の利点と制限
One advantage of using 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one in lab experiments is its potential as an anticancer agent. It has shown promising results in inducing apoptosis in cancer cells, making it a potential candidate for further research. However, one limitation of using this compound is its limited availability and high cost, which may hinder its widespread use in research.
将来の方向性
There are several future directions for the research on 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one. One potential direction is to further investigate its anticancer properties and explore its potential as a therapeutic agent for various types of cancer. Another direction is to study its anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to explore its antiviral properties and its potential as an antiviral agent. Finally, more studies are needed to investigate the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
合成法
The synthesis of 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with 2-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with sodium hydroxide to obtain the final product.
科学的研究の応用
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been extensively used in scientific research. It has shown potential as an anticancer agent, with studies indicating that it induces apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been investigated for its potential as an antiviral agent, with studies showing that it inhibits the replication of certain viruses.
特性
製品名 |
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one |
|---|---|
分子式 |
C18H14ClF3N2O3 |
分子量 |
398.8 g/mol |
IUPAC名 |
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-12-9-5-4-8-11(12)14-13(15(25)10-6-2-1-3-7-10)17(27,18(20,21)22)24-16(26)23-14/h1-9,13-14,27H,(H2,23,24,26) |
InChIキー |
GUQBABMONRSNAU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CC=C3Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)


![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)


![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)
![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)